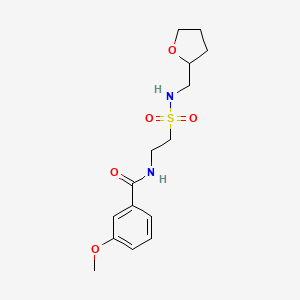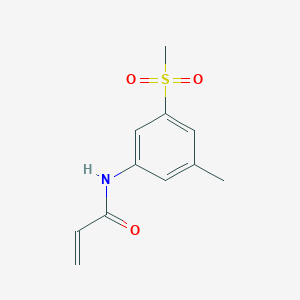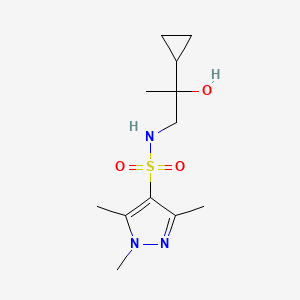
3-methoxy-N-(2-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(2-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)ethyl)benzamide, also known as THFA, is a compound that has been of great interest to the scientific community due to its potential applications in various fields. THFA is a sulfonamide-based compound that has been synthesized using different methods.
Scientific Research Applications
Anticancer Properties
The compound’s benzamide moiety and sulfamoyl group suggest potential anticancer properties. Researchers have investigated its effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further studies are needed to elucidate its specific targets and efficacy against different cancer types .
Anti-inflammatory Activity
Given the presence of the sulfamoyl group, this compound may exhibit anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways, including cytokine modulation and inhibition of inflammatory enzymes. Understanding its mechanism of action could lead to novel anti-inflammatory therapies .
Neuroprotective Potential
The methoxybenzamide scaffold suggests neuroprotective properties. Studies have investigated its ability to mitigate oxidative stress, enhance neuronal survival, and protect against neurodegenerative diseases. These findings highlight its potential as a neuroprotective agent .
Antioxidant Capacity
The compound’s methoxy group contributes to its antioxidant activity. Researchers have assessed its radical-scavenging abilities and its potential to counteract oxidative damage. Further investigations may reveal its role in preventing oxidative stress-related disorders .
Cardiovascular Applications
Considering the compound’s structural features, it may impact cardiovascular health. Studies have explored its effects on blood vessels, platelet aggregation, and endothelial function. Investigating its cardiovascular mechanisms could lead to therapeutic interventions .
Metabolic Disorders
The compound’s unique combination of functional groups makes it intriguing for metabolic disorder research. Researchers have studied its effects on glucose metabolism, lipid regulation, and insulin sensitivity. Insights into its molecular targets may pave the way for novel treatments .
Drug Design and Optimization
The compound’s diverse pharmacophores offer opportunities for drug design. Medicinal chemists have explored modifications to enhance its potency, selectivity, and pharmacokinetic properties. It serves as a valuable scaffold for developing new therapeutic agents .
Chemical Biology and Target Identification
Researchers have used this compound as a chemical probe to identify novel biological targets. By studying its interactions with proteins and cellular pathways, they aim to uncover its mode of action and potential applications in various biological contexts .
Safety and Hazards
The safety data sheet for a related compound, Tetrahydrofuran, indicates that it is a highly flammable liquid and vapor. It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer . It is advisable to handle 3-methoxy-N-(2-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)ethyl)benzamide with similar caution until specific safety data is available.
properties
IUPAC Name |
3-methoxy-N-[2-(oxolan-2-ylmethylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-21-13-5-2-4-12(10-13)15(18)16-7-9-23(19,20)17-11-14-6-3-8-22-14/h2,4-5,10,14,17H,3,6-9,11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBDIKCJUHDSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-dibromo-N-[3-(2-methylpiperidin-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2644696.png)
![8-(3-((2,3-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644697.png)

![2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]acetic acid](/img/structure/B2644699.png)
![4-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2644702.png)
![2-(2-Chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2644704.png)


![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2644709.png)




